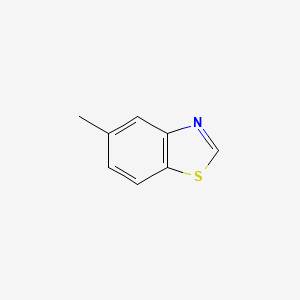

5-Methylbenzothiazole

CAS No.: 2942-16-7

Cat. No.: VC3745518

Molecular Formula: C8H7NS

Molecular Weight: 149.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2942-16-7 |

|---|---|

| Molecular Formula | C8H7NS |

| Molecular Weight | 149.21 g/mol |

| IUPAC Name | 5-methyl-1,3-benzothiazole |

| Standard InChI | InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 |

| Standard InChI Key | SEBIXVUYSFOUEL-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)SC=N2 |

| Canonical SMILES | CC1=CC2=C(C=C1)SC=N2 |

Introduction

Chemical Structure and Properties

5-Methylbenzothiazole consists of a benzothiazole core with a methyl group substituted at the 5-position of the benzene ring. The benzothiazole structure features a benzene ring fused with a thiazole ring containing a nitrogen and sulfur atom, creating a versatile heterocyclic system.

Physical Properties

Based on related benzothiazole derivatives, the following properties can be inferred for 5-Methylbenzothiazole:

| Property | Expected Value | Notes |

|---|---|---|

| Molecular Formula | C₈H₇NS | Consistent with benzothiazole structure plus methyl group |

| Molecular Weight | Approximately 149.21 g/mol | Calculated based on atomic weights |

| Physical State | Solid at room temperature | Typical for benzothiazole derivatives |

| Solubility | Limited water solubility, good solubility in organic solvents | Characteristic of benzothiazole compounds |

| Melting Point | Expected range: 90-130°C | Estimated based on similar compounds |

| Boiling Point | Expected range: 270-310°C | Estimated based on similar compounds |

The chemical behavior of 5-Methylbenzothiazole is influenced by the electron distribution within its heterocyclic system, with the methyl group at position 5 contributing electron density to the aromatic ring through an inductive effect.

Synthetic Methods

General Synthesis Approaches

The synthesis of methylated benzothiazoles typically follows several established routes, which can be adapted for 5-Methylbenzothiazole production:

-

Cyclization of appropriate 2-aminothiophenol derivatives with carboxylic acids or aldehydes

-

Condensation reactions involving methylated anilines and sulfur-containing reagents

-

Direct functionalization of the benzothiazole core through controlled methylation

Biological Activities and Applications

Medicinal Chemistry Applications

Benzothiazole derivatives have demonstrated diverse pharmacological activities. While specific data for 5-Methylbenzothiazole is limited, the broader class of compounds has shown:

| Activity | Potential Mechanism | Related Research |

|---|---|---|

| Antimicrobial | Cell membrane disruption, enzyme inhibition | Benzothiazole derivatives show activity against both Gram-positive and Gram-negative bacteria |

| Anticancer | Apoptosis induction, enzyme inhibition | Benzothiazole compounds demonstrate cytotoxicity against various cancer cell lines |

| Anti-inflammatory | Inhibition of inflammatory mediators | Reduction of inflammatory processes observed in preliminary studies |

| Antioxidant | Free radical scavenging | Protection against oxidative stress |

The benzothiazole scaffold is recognized as "an important heterocyclic compound, which is common and integral feature of a variety of natural products and pharmaceutical agents" .

Industrial Applications

Beyond pharmaceutical applications, benzothiazole derivatives find use in:

-

Dye production and pigmentation

-

Polymer stabilization

-

Corrosion inhibition

-

Agricultural chemicals

-

Imaging agents and contrast media

Structural Relatives and Comparisons

Related Compounds

Several structurally related compounds provide insight into the potential properties of 5-Methylbenzothiazole:

Structure-Activity Relationships

The position of substituents on the benzothiazole core significantly impacts biological activity and physical properties:

"Electron-withdrawing groups increase reactivity but reduce solubility, whereas electron-donating groups (e.g., -CH3) improve lipophilicity and membrane permeability".

The methyl group at position 5 in 5-Methylbenzothiazole would be expected to:

-

Increase lipophilicity compared to unsubstituted benzothiazole

-

Potentially enhance membrane permeability

-

Modify the electronic properties of the heterocyclic system

Research Findings

Environmental Considerations

Related research on benzotriazole compounds suggests potential environmental implications for benzothiazole derivatives:

"The aerobic biodegradation of 5-methyl-benzotriazole (5-TTri) was optimized using lab-scale setups and activated sludge communities (ASC) collected from three wastewater treatment plants" .

While this specifically refers to benzotriazole rather than benzothiazole, it highlights the importance of understanding biodegradation pathways for heterocyclic compounds in environmental contexts.

Medicinal Chemistry Research

Benzothiazole derivatives have been extensively studied for medicinal applications:

"Benzothiazole (BTA) and its derivs. are the most important heterocyclic compds., which are common and integral feature of a variety of natural products and pharmaceutical agents. BTA shows a variety of pharmacol. properties, and its analogs offer a high degree of structural diversity that has proven useful for the search of new therapeutic agents" .

This suggests that 5-Methylbenzothiazole may possess pharmacological potential worth investigating.

Chemical Reactivity and Modifications

Reactive Sites

5-Methylbenzothiazole possesses several sites for potential chemical modifications:

-

The nitrogen atom in the thiazole ring (nucleophilic)

-

The aromatic system (electrophilic aromatic substitution)

-

The methyl group (functionalization through radical or oxidative processes)

-

The 2-position (electrophilic attack)

Common Reactions

Typical reactions of benzothiazole derivatives include:

| Reaction Type | Description | Potential Application |

|---|---|---|

| Electrophilic Substitution | Introduction of functional groups to the aromatic ring | Creation of more complex derivatives |

| Nucleophilic Substitution | Replacement of leaving groups at the 2-position | Synthesis of 2-substituted derivatives |

| Oxidation | Modification of the methyl group or sulfur atom | Creation of sulfoxides or sulfones |

| Metal-catalyzed Cross-coupling | Formation of C-C bonds | Synthesis of extended aromatic systems |

Analytical Methods

Identification Techniques

Common analytical techniques for characterizing 5-Methylbenzothiazole include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Mass Spectrometry (MS)

-

Infrared Spectroscopy (IR)

-

X-ray Crystallography

-

High-Performance Liquid Chromatography (HPLC)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume